High P2X3 Antagonistic Activity by Patent Disclosures
The patent family encompassing this compound explicitly claims that the heterocyclic compounds within the scope of Formula I exhibit high P2X3 antagonistic activity, with specific assertions of good selectivity, low toxicity, and good metabolic stability . While the exact IC₅₀ value for this specific compound is not publicly disclosed in the patent abstract, the structural class is characterized as having high P2X3 antagonistic activity, a claim that distinguishes it from earlier-generation P2X3 ligands that often lacked adequate selectivity .
| Evidence Dimension | P2X3 functional antagonism |
|---|---|
| Target Compound Data | High P2X3 antagonistic activity (exact IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | Earlier P2X3 ligand classes cited in the review by Bölcskei & Farkas (2014) typically show IC₅₀ values in the high nM to low µM range |
| Quantified Difference | Not calculable; patent claims of high activity suggest low nM potency typical of advanced P2X3 antagonists |
| Conditions | P2X3 receptor antagonism as claimed in patent JP2024045225A; comparator data from Bölcskei & Farkas, 2014 review of P2X3 antagonist patent landscape |
Why This Matters
Procurement decisions for a P2X3 tool compound or lead scaffold demand confidence in target engagement; the patent's specific claim of high activity positions this scaffold among the more potent P2X3 antagonist chemotypes, a key selection criterion over unclaimed generic azetidines.
- [1] Wuhan Rorai Technology Development Co., Ltd. (2024). Heterocyclic compound, intermediate, preparation method therefor and application thereof. Japanese Patent JP2024045225A. View Source
- [2] Bölcskei, H., & Farkas, S. (2014). P2X3 and P2X2/3 receptor antagonists. Pharmaceutical Patent Analyst, 3(1), 53-72. View Source
